molecular formula C14H20ClNO4 B5319739 1-morpholin-4-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride

1-morpholin-4-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride

Cat. No.: B5319739
M. Wt: 301.76 g/mol
InChI Key: JMMVPDWMFNHSCB-FXRZFVDSSA-N
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Description

1-morpholin-4-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, a furan ring, and an ester linkage. It is typically used in various chemical and biological research applications due to its unique structural properties.

Properties

IUPAC Name

1-morpholin-4-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c1-12(11-15-6-9-17-10-7-15)19-14(16)5-4-13-3-2-8-18-13;/h2-5,8,12H,6-7,9-11H2,1H3;1H/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMVPDWMFNHSCB-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C=CC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1CCOCC1)OC(=O)/C=C/C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-morpholin-4-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride typically involves the following steps:

    Formation of the Ester Linkage: The ester linkage is formed by reacting a carboxylic acid derivative with an alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Formation of the Furan Ring: The furan ring is typically introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-morpholin-4-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1-morpholin-4-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-morpholin-4-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds with similar morpholine rings, such as morpholine-4-carboxylic acid.

    Furan Derivatives: Compounds with similar furan rings, such as furan-2-carboxylic acid.

    Ester Compounds: Compounds with similar ester linkages, such as ethyl acetate.

Uniqueness

1-morpholin-4-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride is unique due to its specific combination of a morpholine ring, a furan ring, and an ester linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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